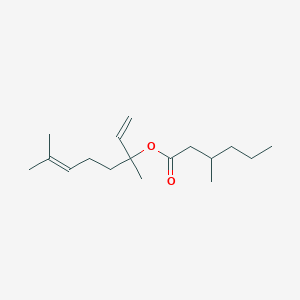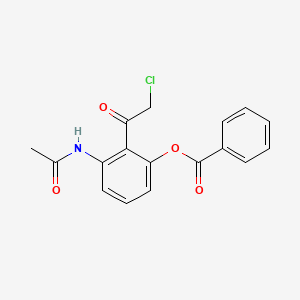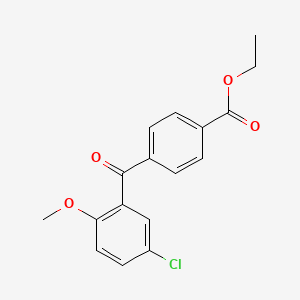
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: Similar in structure and often exhibit similar biological activities.
Flavonoids: Another class of benzopyran derivatives with diverse biological properties.
Chromones: Compounds with a similar core structure but different functional groups.
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 6,8-bis(1,1-dimethylethyl) groups may enhance its stability and modify its interaction with biological targets.
Eigenschaften
CAS-Nummer |
646053-13-6 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
6,8-ditert-butyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C18H22O4/c1-17(2,3)11-7-10-8-12(15(19)20)16(21)22-14(10)13(9-11)18(4,5)6/h7-9H,1-6H3,(H,19,20) |
InChI-Schlüssel |
CKSRIRHJQZKLJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 2-[(2-methylphenyl)thio]-](/img/structure/B12596347.png)
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)


![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
